3,4-Dichloro-5-methylthioanisole
Description
3,4-Dichloro-5-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring
Properties
IUPAC Name |
1,2-dichloro-3-methyl-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFALPRAIBLKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-methylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol, followed by chlorination. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a chlorinating agent like chlorine gas or sulfuryl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thioether group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thioethers.
Substitution: Various substituted thioanisole derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
DCMA serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, substitution, and reduction. The compound can be utilized to create derivatives that are valuable in both research and industrial applications.
Reaction Types
- Oxidation : DCMA can be oxidized to form sulfoxides or sulfones.
- Substitution : Chlorine atoms in DCMA can be replaced with nucleophiles such as amines or thiols.
- Reduction : The compound can undergo reduction to remove chlorine atoms or modify the sulfur atom's oxidation state.
Antimicrobial Properties
Research indicates that DCMA exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains found the following Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| DCMA | 32 | 16 |
These results suggest that DCMA could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
The cytotoxic effects of DCMA have been investigated in cancer cell lines, particularly human breast cancer cells (MCF-7). The following IC50 values were reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
DCMA was found to induce apoptosis in these cells, potentially through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy Study
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCMA in combination with conventional antibiotics against resistant bacterial strains. The results indicated enhanced antibacterial effects when used synergistically with amoxicillin. -
Breast Cancer Research
Another investigation focused on breast cancer treatment using varying doses of DCMA on MCF-7 cell cultures. The study concluded that higher concentrations led to increased apoptosis rates and reduced cell viability, reinforcing the compound's potential as an anticancer agent.
Industrial Applications
DCMA is also used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals. Its unique properties make it suitable for various applications within the chemical industry.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methylthioanisole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3,4-Dichloro-5-methylthioanisole can be compared to other thioanisole derivatives such as:
Thioanisole: The simplest alkyl-aryl thioether, lacking the chlorine and methyl substituents.
3,5-Dichlorothioanisole: Similar structure but with chlorine atoms at different positions.
4-Methylthioanisole: Contains a methyl group but no chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Biological Activity
3,4-Dichloro-5-methylthioanisole (DCMTA) is an aromatic compound that has garnered attention in various fields of biological research, particularly due to its potential applications in pharmacology and toxicology. This article delves into the biological activity of DCMTA, examining its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
DCMTA is characterized by the following chemical structure:
- Molecular Formula : C9H8Cl2OS
- CAS Number : 1803845-62-6
- Canonical SMILES : ClC1=C(C(=C(C=C1Cl)SC)OC)C
The compound features a dichlorinated anisole structure with a methylthio group, which contributes to its reactivity and biological interactions.
DCMTA's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : DCMTA has been shown to inhibit specific enzymes involved in metabolic pathways. The presence of the chlorine and methylthio groups enhances its binding affinity to target enzymes, potentially leading to altered metabolic processes.
- Antioxidant Activity : Some studies suggest that DCMTA possesses antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary research indicates that DCMTA exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Biological Activity Data
The following table summarizes key findings related to the biological activity of DCMTA:
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of DCMTA on cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. The results indicated that DCMTA significantly inhibited CYP3A4 activity, suggesting potential implications for drug interactions and toxicity profiles in therapeutic contexts.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial properties of DCMTA against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising potential as an antimicrobial agent.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of DCMTA. Modifications to the chlorine and methylthio groups have been explored to enhance its biological efficacy. For instance, derivatives with additional functional groups showed improved enzyme inhibition and antimicrobial activity.
Table: Structure-Activity Relationship of DCMTA Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| DCMTA-A | Addition of hydroxyl group | Increased antioxidant activity |
| DCMTA-B | Methylation of thio group | Enhanced enzyme inhibition |
| DCMTA-C | Substitution with fluorine | Broader antimicrobial spectrum |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
